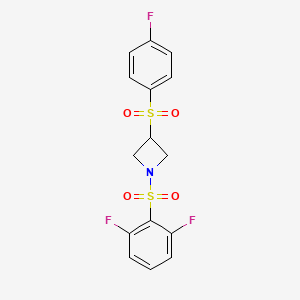

1-((2,6-Difluorophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methanone, (2,6-difluorophenyl)(4-fluorophenyl)- is a chemical compound with the molecular formula C13H7F3O and a molecular weight of 236.19 .

Synthesis Analysis

The synthesis of Methanone, (2,6-difluorophenyl)(4-fluorophenyl)- can be achieved from Fluorobenzene and 2,6-Difluorobenzoyl chloride .Molecular Structure Analysis

The molecular structure of Methanone, (2,6-difluorophenyl)(4-fluorophenyl)- consists of 13 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom .Chemical Reactions Analysis

Specific chemical reactions involving Methanone, (2,6-difluorophenyl)(4-fluorophenyl)- are not mentioned in the sources I found .Physical and Chemical Properties Analysis

The physical and chemical properties of Methanone, (2,6-difluorophenyl)(4-fluorophenyl)- are not fully detailed in the sources I found .Scientific Research Applications

Environmental Presence and Human Exposure

Studies have shown that perfluorinated compounds, which are chemically related to the query compound, are ubiquitous in the environment and have been detected in human plasma samples. For instance, a study highlighted the presence of ADONA, a replacement product for certain perfluorinated compounds, in plasma samples of German blood donors, emphasizing the widespread human exposure to these substances and their persistence in the environment (Fromme et al., 2017).

Health Implications

Research has also focused on understanding the health implications of exposure to perfluorinated compounds. For example, a study on the association of perfluorooctanoic acid (PFOA) with HDL cholesterol and circulating microRNAs in workers of a fluorochemical plant and nearby residents aimed to elucidate the biochemical and molecular changes associated with exposure to such compounds (Wang et al., 2012).

Exposure Assessment

Further studies have aimed at assessing the exposure levels of perfluorinated compounds in different populations, providing crucial data for risk assessment and management. A notable study measured the occurrence, temporal trends, and half-lives of perfluoroalkyl acids (PFAAs) in occupational workers in China, contributing valuable information on occupational exposure and the persistence of these compounds in humans (Fu et al., 2016).

Indoor Exposure and Human Health

Investigations into indoor exposure to poly- and perfluorinated compounds in office environments have also been conducted, highlighting the significance of indoor air as a potential route of human exposure to these chemicals (Fraser et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(2,6-difluorophenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4S2/c16-10-4-6-11(7-5-10)24(20,21)12-8-19(9-12)25(22,23)15-13(17)2-1-3-14(15)18/h1-7,12H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKVFEPPAOZTGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide](/img/structure/B2867195.png)

![N-(benzo[d]thiazol-5-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2867206.png)

![2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2867207.png)

![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine](/img/structure/B2867209.png)

![2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2867213.png)

![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone hydrochloride](/img/structure/B2867215.png)

![3-(2-methoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2867216.png)

![2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)